7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound, identified by the CAS number 1956386-57-4, belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of bromine and trimethylsilyl groups contributes to its reactivity and solubility properties, making it a subject of interest in drug development and synthesis.
This compound can be classified under heterocyclic compounds, specifically indazoles, which are recognized for their role in various biological systems. The classification falls within the broader category of organic chemicals, particularly those containing nitrogen atoms within their ring structures. The compound has been referenced in several patent applications and scientific articles that explore its synthesis and biological activity, particularly as a potential inhibitor of specific kinases .
The synthesis of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the reaction of 6-methylindazole derivatives with bromine to introduce the bromine substituent at the 7-position. Subsequently, the introduction of the trimethylsilyl ether group can be achieved through a reaction with a suitable silylating agent.
The molecular formula for 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is C14H21BrN2OSi. Its structure features a brominated indazole ring with additional functional groups that influence its chemical properties.
The presence of the trimethylsilyl group enhances the compound's stability and solubility, which is crucial for its application in biological systems .
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions typical of indazoles:
The reactivity of this compound is significantly influenced by the electronic effects of the bromine and trimethylsilyl groups, making it a versatile intermediate in organic synthesis .
The mechanism of action for 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole primarily involves its interaction with specific biological targets, notably kinases. These interactions can inhibit kinase activity, which is crucial in various signaling pathways related to cell growth and proliferation.
Data from studies indicate that compounds within this class exhibit significant binding affinities towards various kinases, contributing to their potential therapeutic applications .
Relevant data suggests that this compound is bioavailable with favorable pharmacokinetic properties, making it suitable for further development in medicinal chemistry .
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has potential applications in:
Given its structural characteristics and biological activity, this compound represents a valuable addition to the arsenal of tools available for researchers in pharmacology and medicinal chemistry .
Bromine introduction at the 7-position of the 6-methylindazole scaffold typically occurs via electrophilic aromatic substitution (SEAr) or halogen exchange. The electron-deficient nature of the indazole ring necessitates careful optimization of reaction conditions to achieve high regioselectivity at the C7 position. Directed ortho-metalation (DoM) strategies using n-butyllithium at cryogenic temperatures (-78°C to -40°C) generate a C7-directed anion, which undergoes subsequent quenching with electrophilic bromine sources (e.g., 1,2-dibromoethane or bromine). This method yields 7-bromo-6-methyl-1H-indazole with >85% regioselectivity, confirmed by nuclear magnetic resonance (NMR) analysis [4] [5]. Alternative approaches utilize copper(II) bromide in dimethyl sulfoxide at 80–100°C, though these often require longer reaction times (12–24 hours) and exhibit lower selectivity (70–75%) due to competing ring bromination at other positions.
Table 1: Bromination Methods for 6-Methyl-1H-indazole
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Regioselectivity (C7) |
---|---|---|---|---|
1,2-Dibromoethane | THF | -78 | 1.5 | >85% |
Bromine | DCM | 0 to RT | 4 | 75% |
CuBr₂ | DMSO | 100 | 24 | 70% |
The 1-((2-(trimethylsilyl)ethoxy)methyl) (SEM) group serves as a robust nitrogen-protecting moiety for indazoles, preventing undesired side reactions during downstream functionalization. SEM protection is achieved through deprotonation of 7-bromo-6-methyl-1H-indazole using sodium hydride (1.1–1.3 equivalents) in anhydrous tetrahydrofuran at 0°C, followed by addition of (2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.05–1.2 equivalents). The reaction mixture gradually warms to 20°C over 2 hours, achieving >95% conversion to the SEM-protected adduct [1]. Key advantages include:
The C7 bromine in the SEM-protected scaffold undergoes diverse palladium-catalyzed cross-couplings, enabling structural diversification for pharmaceutical applications. Suzuki-Miyaura couplings with arylboronic acids employ tetrakis(triphenylphosphine)palladium(0) (3–5 mol%) and potassium carbonate in toluene/water mixtures at 80–90°C, achieving 75–92% yields. Stille couplings using tributyl(vinyl)tin require tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylarsine as ligands in degassed dimethylformamide at 100°C, yielding vinyl-functionalized derivatives (80–88%). Crucially, the SEM group remains intact under these conditions, as verified by infrared spectroscopy (IR) stability at 910 cm⁻¹ (Si-O-C stretch) and 1250 cm⁻¹ (Si-CH₃ bend) [1] [3].
Controlled methylation at C6 exploits the inherent reactivity of indazole precursors prior to SEM protection. Two validated strategies exist:
Table 2: Methylation Efficiency Comparison
Method | Reagent System | Temperature | Yield | Regiochemical Purity |
---|---|---|---|---|
Directed Ortho-Metalation | sec-BuLi/TMEDA → CH₃I | -40°C → 0°C | 85% | 89% |
Reductive Methylation | 10% Pd/C, H₂ (30 psi) | 50°C | 82% | >95% |
The SEM group’s bulk prevents over-methylation at N1, though rigorous exclusion of moisture is essential to avoid protodesilylation during lithiation [4] [5] [8].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6